
Hydroxyfasudil Hydrochloride
Übersicht
Beschreibung
HA 1100 Hydrochlorid, auch bekannt als Hydroxyfasudilhydrochlorid, ist ein potenter Inhibitor der Rho-assoziierten Proteinkinase (ROCK). Es ist ein zellpermeabler aktiver Metabolit von Fasudilhydrochlorid. Diese Verbindung ist bekannt für ihre selektive, ATP-kompetitive und reversible Hemmung von ROCK1 und ROCK2, mit IC50-Werten von 0,73 μM bzw. 0,72 μM .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von HA 1100 Hydrochlorid beinhaltet die Hydroxylierung von Fasudilhydrochlorid. Der Prozess beinhaltet typischerweise die Verwendung spezifischer Reagenzien und Bedingungen, um die gewünschte Hydroxylierung zu erreichen. Die detaillierte Synthese und die Reaktionsbedingungen sind proprietär und variieren oft je nach Hersteller .
Industrielle Produktionsmethoden
Die industrielle Produktion von HA 1100 Hydrochlorid folgt strengen Protokollen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst chemische Großsynthese, Reinigung und Kristallisationsschritte. Die Verbindung wird üblicherweise in Pulverform hergestellt und unter bestimmten Bedingungen gelagert, um ihre Stabilität zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HA 1100 hydrochloride involves the hydroxylation of fasudil hydrochloride. The process typically includes the use of specific reagents and conditions to achieve the desired hydroxylation. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the manufacturer .
Industrial Production Methods
Industrial production of HA 1100 hydrochloride follows stringent protocols to ensure high purity and yield. The process involves large-scale chemical synthesis, purification, and crystallization steps. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Biochemical Reactivity Profile
Hydroxyfasudil hydrochloride primarily acts through enzyme inhibition and modulation of phosphorylation pathways . Key interactions include:
Rho-Associated Kinase (RK) Inhibition
-
Mechanism : Competitively inhibits RK by binding to its ATP-dependent catalytic domain, disrupting RhoA-RK signaling .
-
Reaction Effect :
-
Functional Outcome :
Myosin Light Chain Phosphatase (MLCP) Activation
-
Dephosphorylation Reaction :
-
Impact : Induces vasorelaxation in arterial smooth muscle by decreasing Ca²⁺ sensitivity .
ATP-Dependent Activity Modulation
-
ATP Concentration Influence :
Quantitative Pharmacodynamic Data
Structural Determinants of Reactivity
-
Critical Functional Groups :
Selectivity and Pathways
-
No Direct Effect on MLCK or PKC : Specific to RK inhibition at therapeutic concentrations (1–10 μmol/L) .
-
No Interaction with Ca²⁺ Channels : Vasorelaxation occurs without altering intracellular Ca²⁺ levels .
Clinical Implications
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Hydroxyfasudil has shown significant promise in protecting against neurotoxic effects associated with various anesthetic agents. A study demonstrated that hydroxyfasudil alleviates propofol-induced neurodegeneration in developing rat brains. The compound reduced the activation of RhoA and improved the expression of anti-apoptotic factors, thereby mitigating cognitive impairments linked to propofol exposure .
Case Study: Propofol-Induced Neurotoxicity
- Objective: Assess the protective role of hydroxyfasudil against propofol-induced neuroapoptosis.
- Findings: Hydroxyfasudil administration significantly improved learning and memory performance in treated rats compared to controls, suggesting its potential as a protective agent in pediatric anesthesia .
Treatment of Cerebral Vasospasm
Hydroxyfasudil is clinically used to treat cerebral vasospasm following subarachnoid hemorrhage. It has been shown to improve clinical outcomes by reducing the incidence of vasospasm and subsequent ischemic injury. A randomized trial indicated that hydroxyfasudil is as effective, if not more so, than nimodipine in preventing cerebral vasospasm .
Clinical Trial Overview
- Participants: Patients with subarachnoid hemorrhage.
- Results: Hydroxyfasudil treatment resulted in improved hemodynamic parameters and reduced complications associated with vasospasm .
Cardiovascular Applications
Hydroxyfasudil has been investigated for its effects on pulmonary hypertension and heart failure. A double-blind placebo-controlled trial assessed its impact on pulmonary arterial pressure and cardiac index (CI). Results indicated that hydroxyfasudil treatment led to significant improvements in these parameters compared to placebo .
Key Findings from Clinical Trials
Parameter | Hydroxyfasudil Group | Placebo Group |
---|---|---|
Mean Pulmonary Arterial Pressure (PAP) | Lowered | Higher |
Cardiac Index (CI) | Improved | No change |
Adverse Events | Mild | Mild |
Applications in Autoimmune Diseases
Research has also explored the potential of hydroxyfasudil in treating autoimmune conditions, such as experimental autoimmune encephalomyelitis (EAE). In animal models, hydroxyfasudil administration resulted in significant reductions in disease incidence and severity, indicating its therapeutic potential for multiple sclerosis and similar disorders .
Study on EAE
- Method: Intraperitoneal and oral administration of hydroxyfasudil.
- Outcome: Reduced leukocyte infiltration and demyelination were observed in treated mice compared to controls .
Bioavailability and Pharmacokinetics
The pharmacokinetic profile of hydroxyfasudil has been characterized through various studies. An investigation comparing oral versus intravenous administration revealed that the absolute bioavailability of hydroxyfasudil after oral treatment was approximately 69% of that following intravenous administration. This finding supports the feasibility of oral formulations for future clinical applications .
Pharmacokinetic Data
Administration Route | Peak Concentration (µg/L) | Bioavailability (%) |
---|---|---|
Oral | 111.6 | 69 |
Intravenous | 108.4 | - |
Wirkmechanismus
HA 1100 hydrochloride exerts its effects by inhibiting ROCK1 and ROCK2. This inhibition leads to the modulation of various cellular processes, including cell contraction, motility, proliferation, and apoptosis. The compound increases endothelial nitric oxide synthase (eNOS) mRNA levels and stimulates nitric oxide (NO) production, which contributes to its vasodilatory effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fasudilhydrochlorid: Die Stammverbindung von HA 1100 Hydrochlorid, ebenfalls ein ROCK-Inhibitor.
Y-27632: Ein weiterer bekannter ROCK-Inhibitor mit ähnlichen inhibitorischen Wirkungen auf ROCK1 und ROCK2.
GSK429286A: Ein selektiver ROCK-Inhibitor, der in verschiedenen Forschungsstudien verwendet wird
Einzigartigkeit
HA 1100 Hydrochlorid ist aufgrund seiner hohen Selektivität und Potenz als ROCK-Inhibitor einzigartig. Seine Fähigkeit, Zellen zu permeieren, und seine reversible Hemmung machen es zu einem wertvollen Werkzeug in der Forschung und potenziellen therapeutischen Anwendungen .
Biologische Aktivität
Hydroxyfasudil hydrochloride, an active metabolite of fasudil, is a selective Rho-kinase (ROCK) inhibitor with significant therapeutic potential in various pathological conditions. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.
Hydroxyfasudil exerts its effects primarily by inhibiting the Rho-kinase pathway, which plays a crucial role in regulating smooth muscle contraction, cell migration, and cytoskeletal organization. The inhibition of ROCK leads to:
- Vasodilation : Hydroxyfasudil induces relaxation of vascular smooth muscle by dephosphorylating myosin light chains, which is essential for muscle contraction.
- Neuroprotection : It protects against neurodegeneration and cognitive impairments induced by anesthetics like propofol in developing brains by modulating apoptotic pathways.
- Anti-inflammatory Effects : The compound reduces inflammatory responses in various tissues, including bladder and lung tissues.
1. Vasodilatory Effects
Hydroxyfasudil has been shown to relax precontracted vascular tissues effectively. In studies involving the rabbit basilar artery, it demonstrated concentration-dependent relaxation without significantly altering intracellular calcium levels. The IC50 for hydroxyfasudil was found to be approximately 5.1 µM .
2. Neuroprotective Properties
In a study focusing on the developing rat brain, hydroxyfasudil alleviated propofol-induced neurotoxicity. It decreased the expression of pro-apoptotic proteins (Bak, Bax, Bad) while increasing anti-apoptotic Bcl2 levels. Behavioral tests indicated improved cognitive function in hydroxyfasudil-treated rats compared to controls .
3. Bladder Dysfunction and Inflammation
In a model of HCl-induced cystitis in rats, hydroxyfasudil treatment improved bladder function and reduced histopathological changes associated with inflammation. Cystometric analysis revealed increased intercontraction intervals and decreased inflammatory cell infiltration .
Case Study 1: Neuroprotection in Pediatric Anesthesia
A study evaluated hydroxyfasudil's protective effects against propofol-induced neurotoxicity in pediatric patients. The findings suggested that hydroxyfasudil could mitigate cognitive impairments associated with anesthesia, supporting its potential use in pediatric medical procedures .
Case Study 2: Treatment of Cystitis
In a clinical setting, hydroxyfasudil was tested for its efficacy in treating bladder dysfunction due to chemical cystitis. Results showed significant improvement in bladder function and reduced inflammation markers, indicating its therapeutic promise for urological disorders .
Data Table: Biological Activities of Hydroxyfasudil
Eigenschaften
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S.ClH/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17;/h1,3-5,7,15H,2,6,8-10H2,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWFOUVDVJGNNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463911 | |
Record name | Hydroxyfasudil Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155558-32-0 | |
Record name | Hydroxyfasudil Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxyfasudil monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.